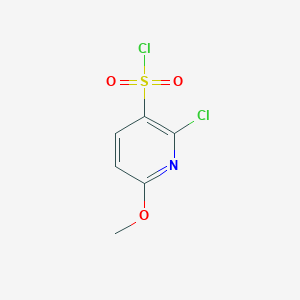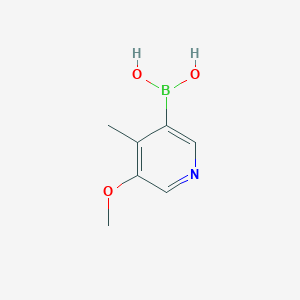
5-Methoxy-4-methylpyridine-3-boronic acid
Overview
Description
5-Methoxy-4-methylpyridine-3-boronic acid is a chemical compound with the molecular formula C7H10BNO3 . It is a white to off-white powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOC1=CN=CC(=C1)B(O)O . The InChI Key for this compound is ISDFOFZTZUILPE-UHFFFAOYSA-N . Chemical Reactions Analysis
Boronic acids, including this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its purity, as determined by HPLC, is greater than or equal to 96.0% .Scientific Research Applications
Boronic Acid Derivatives in Organic Synthesis
- Boronic acids, including derivatives of pyridine, have been utilized in highly regioselective hydroxyalkylations, indicating their utility in the synthesis of complex organic molecules. For example, boron 4-methoxy-2-furanolates undergo regioselective 3-hydroxyalkylations with aldehydes to yield 3-acyl-4-O-methyl tetronates, showcasing boronic acids' role in creating acylated products with potential pharmaceutical relevance (Paintner, Allmendinger, & Bauschke, 2001).
Catalysis and Amide Formation
- Novel bifunctional boronic acid catalysts derived from N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized and shown to improve direct amide formation between carboxylic acids and amines. This underscores the significance of boronic acid derivatives in catalysis, potentially including the catalytic roles of 5-Methoxy-4-methylpyridine-3-boronic acid (Arnold et al., 2008).
Fluorescence Quenching Studies
- The fluorescence quenching properties of boronic acid derivatives have been studied, suggesting their applications in sensor development and analytical chemistry. Specifically, the quenching of fluorescence by aniline in various solvents has been observed for certain boronic acid derivatives, which could imply similar research interest for this compound in understanding solvent effects and designing fluorescence-based sensors (Geethanjali et al., 2015).
Supramolecular Structures
- Boronic acids have been involved in the synthesis of supramolecular structures, such as planar chiral ferrocenylboroxines. This highlights their utility in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Thilagar et al., 2011).
Reduction of Fructose in Food Matrices
- Boronic acids have been explored for their potential in specifically reducing fructose in food matrices, indicating their utility in food science and technology. This application rests on the ability of boronic acids to form esters with diol structures, offering a method for altering sugar compositions in fruit juices and other food products (Pietsch & Richter, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-4-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is part of a class of organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a key process in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the presence of other functional groups and the conditions under which the reaction takes place.
properties
IUPAC Name |
(5-methoxy-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTIEIFFLNVVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



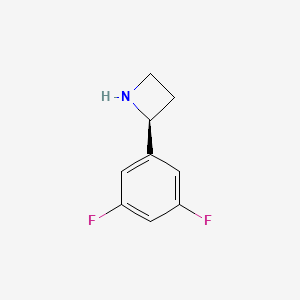

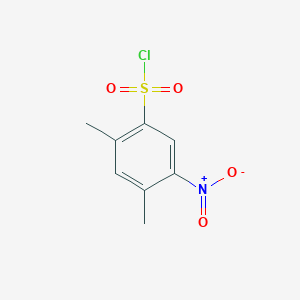
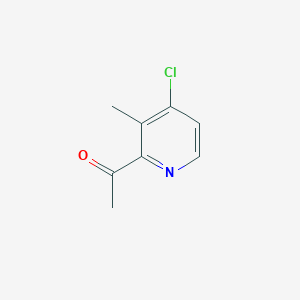
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)



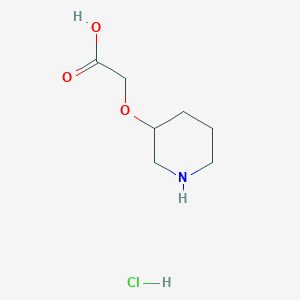
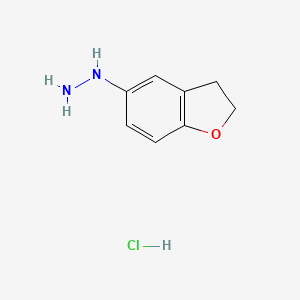
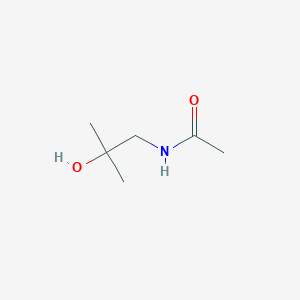

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)
